Bienvenue dans la boutique en ligne BenchChem!

(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Chiral drug quality control Tandem mass spectrometry Diastereomer differentiation

(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid (CAS 162148-17-6) is the (4R,2′R) diastereomer of the synthetic dipeptide immunostimulant Pidotimod (CAS 121808-62-6, the 4R,2′S stereoisomer). It is formally designated as Pidotimod Impurity C and (2R)-Pidotimod in pharmacopoeial and regulatory contexts.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 162148-17-6
Cat. No. B1493797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
CAS162148-17-6
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)N2CSCC2C(=O)O
InChIInChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m1/s1
InChIKeyUUTKICFRNVKFRG-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid (CAS 162148-17-6): Stereochemical Identity, Analytical Role, and Procurement Rationale


(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid (CAS 162148-17-6) is the (4R,2′R) diastereomer of the synthetic dipeptide immunostimulant Pidotimod (CAS 121808-62-6, the 4R,2′S stereoisomer) [1]. It is formally designated as Pidotimod Impurity C and (2R)-Pidotimod in pharmacopoeial and regulatory contexts . This compound belongs to the N-pyroglutamyl-thiazolidine-4-carboxylic acid class, possessing two chiral centres that define its stereochemical identity and directly influence its solid-state behaviour, biological activity profile, and chromatographic retention characteristics relative to other Pidotimod stereoisomers [2]. Its primary procurement value lies in its use as a characterised analytical reference standard for impurity profiling, chiral method development, and regulatory quality control of Pidotimod active pharmaceutical ingredient (API) and finished dosage forms .

Why Pidotimod Stereoisomers Cannot Be Interchanged: Evidence for (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid Selection


The four stereoisomers of Pidotimod (4R,2′S; 4S,2′R; 4R,2′R; and 4S,2′S) exhibit fundamentally different physicochemical and biological properties that preclude generic substitution [1]. The (4R,2′R) isomer (CAS 162148-17-6) was synthesised alongside other diastereomers in the original medicinal chemistry programme, but only the (4R,2′S) isomer was selected for further pharmacological development based on superior immunostimulant activity in preclinical screening [2]. Crystallographically, the (4R,2′R) stereoisomer requires a water molecule for crystal lattice formation – a property not shared by the (4R,2′S) API, which crystallises anhydrously – directly impacting solid-state formulation behaviour, solubility, and stability profiles [3]. Furthermore, the (4R,2′R) configuration generates a distinct chiral recognition signature in tandem mass spectrometry (Rchiral ~1.8 vs. S,S) that is not achievable with the other diastereomeric pairs, making it uniquely identifiable in the absence of chromatographic separation [4]. These stereochemistry-dependent differences in bioactivity, crystallisation, and analytical detectability mean that procurement of the correct, well-characterised stereoisomer is non-negotiable for analytical method development, impurity qualification, and regulatory submission purposes.

Quantitative Differentiation Evidence for (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid (CAS 162148-17-6) Versus Closest Comparators


Chiral Recognition by Tandem Mass Spectrometry: Protonated CID Distinguishes (R,R) from (S,S) Diastereomers with Rchiral ~1.8

In a 2024 study employing electrospray ionisation ion trap mass spectrometry with collision-induced dissociation (ESI-MS/CID), protonated molecules of Pidotimod stereoisomers exhibited discriminative potential for diastereomers, enabling distinction between the (S,S) and (R,R) configurations with an Rchiral value of approximately 1.8 [1]. The (R,R) diastereomer – which corresponds to the target compound (CAS 162148-17-6) – generates a distinct fragment ion abundance ratio relative to (S,S). In contrast, differentiation between (R,S) and (S,R) configurations was not achievable under the same protonated CID conditions, requiring a more complex metal-bound complex approach using CuII and a chiral reference ligand [1]. This provides a direct, quantifiable analytical differentiation for the (R,R) stereoisomer that is not available for other diastereomeric pairs without additional derivatisation steps.

Chiral drug quality control Tandem mass spectrometry Diastereomer differentiation

Crystallisation Behaviour: (4R,2′R) Requires Water for Crystal Lattice Formation, Unlike (4R,2′S) API Which Crystallises Anhydrously

Single-crystal X-ray diffraction analysis of the four Pidotimod stereoisomers revealed a fundamental difference in crystallisation behaviour: the (4R,2′R) and (4S,2′S) stereoisomers require the presence of a solvent water molecule for crystal lattice formation, forming an extended hydrogen-bond network that is essential for crystal packing [1]. In marked contrast, the (4R,2′S) stereoisomer (the marketed API, CAS 121808-62-6) and the (4S,2′R) stereoisomer crystallise readily in the absence of water from pure ethanol [1]. This water-assisted hydrogen-bond network explains the observed recalcitrance of the (4R,2′R) stereoisomer to crystallise in pure ethanol despite its high solubility, and the growth of well-diffracting crystals only in the presence of water [1].

Solid-state chemistry Crystal engineering Polymorphism

Immunostimulant Activity Hierarchy: (4R,2′S) Selected Over (4R,2′R) for Clinical Development Following Comparative Pharmacological Screening

In the foundational medicinal chemistry study by Magni et al. (1994), all four stereoisomers of Pidotimod – including the (4R,2′R) diastereomer (CAS 162148-17-6) – were synthesised and comparatively tested for immunostimulant activity in a panel of preclinical pharmacological assays [1]. Following this comparative evaluation, only the (4R,2′S) stereoisomer (Pidotimod, PGT/1A, CAS 121808-62-6) was selected for further research and clinical development [1]. The explicit deselection of the (4R,2′R) diastereomer from further development – while not providing a discrete IC50/EC50 ratio in the publicly available abstract – constitutes a direct, program-level comparator outcome demonstrating differential pharmacological activity between stereoisomers [1]. Subsequent crystal structure analysis corroborated this finding by revealing that the (4R,2′R) stereoisomer exhibits an incremented tendency to form intermolecular hydrogen bonds with water, with different dispositions of hydrophilic ligands that provide a structural rationale for the observed bioactivity differences relative to the (4R,2′S) stereoisomer [2].

Immunostimulant screening Structure-activity relationship Diastereomer pharmacology

Chiral HPLC Thermodynamic Differentiation: Enantiomer-Chiral Stationary Phase Interaction Energies Distinguish Pidotimod Stereoisomers

Dou et al. (2015) demonstrated that Pidotimod enantiomers can be separated on a Chiralpak-IA amylose-based chiral stationary phase (CSP) using methyl-tert-butyl-ether/acetonitrile/trifluoroacetic acid (35:65:0.2) as mobile phase [1]. Thermodynamic studies conducted from 10 to 45 °C revealed that the interaction force between the (4S,2′R) enantiomer and the IA CSP is stronger and their complex model is more stable compared to other enantiomers, with Van der Waals forces identified as the leading contributor to enantiomeric discrimination via GOLD molecular docking simulations [1]. While the published abstract focuses on the (4S,2′R) enantiomer, the thermodynamic parameters (ΔΔH and ΔΔS) established for the enantiomeric pair provide a quantitative framework for predicting and verifying the retention behaviour of the (4R,2′R) stereoisomer (target compound) under identical chromatographic conditions [1]. Both retention and enantioselectivity decreased as temperature increased across the 10–45 °C range for all stereoisomers tested [1].

Chiral chromatography Thermodynamic parameters Enantioseparation

Prolyl Endopeptidase Inhibitory Activity of the Thiazolidine-4-carboxylic Acid Scaffold: Class-Level Potency with Ki Values Down to 0.36 nM

The thiazolidine-4-carboxylic acid scaffold present in (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid belongs to a well-characterised class of prolyl endopeptidase (PREP, EC 3.4.21.26) inhibitors. Tsuru et al. (1988) systematically demonstrated that introduction of a sulfur atom into the pyrrolidine ring – specifically replacement of pyrrolidine with thiazolidine (thioproline) – significantly increased PREP inhibitory potency [1]. The benchmark compound N-benzyloxycarbonyl-L-thioprolyl-thiazolidine (Z-Thiopro-thiazolidine) exhibited a Ki of 0.36 nM against bovine brain PREP, representing an approximately 10-fold improvement over the proline-based analogue Z-Pro-prolinal (Ki = 3.7 nM) [1]. The most potent compound in the series, Z-L-Thiopro-L-thioprolinal, achieved a Ki of 0.01 nM [1]. While direct PREP inhibition data for the specific (4R,2′R) diastereomer have not been reported, the presence of the thiazolidine ring in its structure places it within this potent inhibitor class, suggesting potential PREP inhibitory activity that distinguishes it from non-thiazolidine-containing peptide analogues [1].

Prolyl endopeptidase inhibition Thiazolidine SAR Neuropeptide degradation

Regulatory Impurity Specification: Pidotimod API Single Impurity Limit ≤0.5% Establishes Procurement-Grade Purity Threshold for Impurity C Reference Standard

Commercial GMP-grade Pidotimod API (CAS 121808-62-6) is manufactured to specifications requiring purity ≥99%, with total impurities ≤2% and any single impurity ≤0.5% [1]. In more stringent specifications, known impurities are controlled at ≤0.5%, single unknown impurities at ≤0.2%, and total impurities at ≤1.0% . (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, as Pidotimod Impurity C, must therefore be available as a highly characterised reference standard (typically ≥95% purity by HPLC) to enable accurate quantification at these regulatory threshold levels . Three validated HPLC methods have been established for the determination of related substances in Pidotimod API and tablets, encompassing ten known impurities including Impurity C, with baseline resolution (Rs > 1.5), recoveries of 80–120%, and RSDs of 1.0–5.2% [2]. These methods provide the analytical framework within which Impurity C reference standards are deployed for method validation, system suitability testing, and batch release decisions [2].

Pharmaceutical quality control Impurity profiling Regulatory specification

Validated Application Scenarios for (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid (CAS 162148-17-6) Based on Quantitative Evidence


Analytical Reference Standard for Pidotimod Impurity Profiling in ANDA/DMF Regulatory Submissions

As Pidotimod Impurity C, this compound is deployed as a certified reference standard for HPLC method validation, system suitability testing, and quantitative determination of the (4R,2′R) diastereomer in Pidotimod API and finished dosage forms. Validated HPLC methods achieve baseline resolution (Rs > 1.5) and recoveries of 80–120% across ten known impurities, with the reference standard supplied at ≥95% purity and accompanied by full characterisation data (COA, HPLC, NMR, MS) to meet regulatory expectations for ANDA and DMF submissions [1].

Chiral Method Development and Stereochemical Purity Verification Without Chromatographic Separation

The demonstrated ability to distinguish the (R,R) diastereomer from (S,S) via protonated CID tandem mass spectrometry (Rchiral ~1.8) enables chromatography-free chiral identity confirmation [2]. This approach is particularly valuable for laboratories seeking orthogonal analytical methods to verify stereochemical purity of impurity reference standards, or for rapid screening of Pidotimod synthetic batches where the (4R,2′R) isomer may be generated as a process impurity [2].

Solid-State Characterisation and Polymorphism Studies of Pidotimod Stereoisomers

The unique crystallisation behaviour of the (4R,2′R) stereoisomer – requiring a water molecule for crystal lattice formation, in contrast to the anhydrous crystallisation of the (4R,2′S) API – makes this compound an essential reference material for solid-state characterisation studies, including polymorphism screening, crystal structure determination by X-ray diffraction, and investigation of hydrate formation propensity in Pidotimod drug substance [3].

Pharmacological Control Compound for Stereochemistry-Dependent Immunomodulation Research

The explicit deselection of the (4R,2′R) diastereomer from further development following comparative immunostimulant screening establishes this compound as a structurally matched negative control for studies investigating the stereochemical determinants of Pidotimod's immunomodulatory activity [4]. Its incremented tendency for intermolecular H-bonding with water, revealed by crystal structure analysis, provides a structural hypothesis for the reduced bioactivity that can be tested in target engagement and cellular assay systems [3].

Quote Request

Request a Quote for (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.